Maleic Anhydride: A Comprehensive Technical Guide for Researchers
Maleic Anhydride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the fundamental properties of maleic anhydride, a versatile and highly reactive chemical intermediate. This document is intended to serve as a core resource, offering detailed data, experimental protocols, and visual representations of key processes and reactions relevant to research and development.
Core Properties of Maleic Anhydride
Maleic anhydride (C₄H₂O₃) is a colorless or white crystalline solid with a pungent, acrid odor.[1][2] It is the acid anhydride of maleic acid and is a multifunctional chemical intermediate with wide-ranging applications in the chemical and pharmaceutical industries.[1][3]
Physical and Chemical Properties
The fundamental physical and chemical properties of maleic anhydride are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of Maleic Anhydride
| Property | Value | References |
| Molecular Formula | C₄H₂O₃ | [3] |
| Molecular Weight | 98.06 g/mol | [2] |
| Appearance | Colorless to white crystalline solid | [1][2] |
| Odor | Acrid, choking, irritating | [1][2] |
| Melting Point | 52.8 °C (127.0 °F; 325.9 K) | [1][3] |
| Boiling Point | 202 °C (396 °F; 475 K) | [1][3] |
| Density | 1.48 g/cm³ | [1][3] |
| Vapor Pressure | 0.2 mmHg at 20 °C | [4] |
| Solubility | Soluble in water (hydrolyzes), acetone, benzene, chloroform, and other organic solvents. | [5] |
Table 2: Chemical and Safety Properties of Maleic Anhydride
| Property | Value | References |
| CAS Number | 108-31-6 | [3] |
| IUPAC Name | Furan-2,5-dione | [6] |
| Flash Point | 102 °C (215.6 °F) | [3] |
| Autoignition Temperature | 470 °C (878 °F) | [4] |
| Lower Explosive Limit | 1.4% | [4] |
| Upper Explosive Limit | 7.1% | [4] |
Industrial Synthesis
The primary industrial method for producing maleic anhydride is the vapor-phase oxidation of n-butane.[6] This process has largely replaced the older method of oxidizing benzene due to economic and environmental reasons.[6] The overall reaction for the butane route is:
C₄H₁₀ + 3.5 O₂ → C₄H₂O₃ + 4 H₂O[6]
This reaction is highly exothermic (ΔH = -1236 kJ/mol) and is typically carried out in a fixed-bed or fluidized-bed reactor using a vanadium-phosphorus-oxide (VPO) catalyst.[6]
Key Reactions and Experimental Protocols
Maleic anhydride's reactivity is centered around its electron-deficient double bond and the anhydride functionality, making it a valuable substrate in various organic reactions.
Hydrolysis
Maleic anhydride reacts with water to form maleic acid.[6] This reaction is relatively slow at room temperature but accelerates with heating.
Experimental Protocol: Hydrolysis of Maleic Anhydride
-
Materials: Maleic anhydride, deionized water.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 10.0 g of maleic anhydride.
-
Slowly add 20 mL of deionized water to the flask while stirring. An exothermic reaction will occur.
-
Once the initial exotherm subsides, heat the mixture to 50-60 °C with continuous stirring for 15-20 minutes, or until all the solid has dissolved.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of maleic acid.
-
Collect the maleic acid crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the crystals in a desiccator.
-
Esterification
Maleic anhydride readily reacts with alcohols to form mono- and di-esters. The reaction is typically acid-catalyzed.[7]
Experimental Protocol: Esterification of Maleic Anhydride with Ethanol
-
Materials: Maleic anhydride, absolute ethanol, concentrated sulfuric acid (catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 9.8 g (0.1 mol) of maleic anhydride in 50 mL of absolute ethanol.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
The resulting crude ester can be purified by distillation under reduced pressure.
-
Diels-Alder Reaction
Maleic anhydride is an excellent dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings.[4] A classic example is its reaction with 1,3-butadiene.
Experimental Protocol: Diels-Alder Reaction with 1,3-Butadiene (generated in situ) [8]
-
Materials: 3-sulfolene (butadiene sulfone), maleic anhydride, diglyme (bis(2-methoxyethyl)ether).
-
Procedure:
-
To a 25 mL round-bottomed flask, add 3.6 g of 3-sulfolene and 7 mL of diglyme.
-
Add 3.0 g of maleic anhydride to the mixture.
-
Attach a reflux condenser and gently heat the mixture until gas evolution (SO₂) is observed.
-
Continue heating for approximately 5 minutes after gas evolution ceases. The temperature should be around 140 °C.
-
Cool the flask to room temperature and then add 35 mL of cold water to induce crystallization of the product, cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.
-
If crystallization does not occur, scratch the inside of the flask with a glass rod.
-
Collect the product by suction filtration and air dry.
-
Analytical Characterization
Several analytical techniques are employed to characterize maleic anhydride and its reaction products.
Table 3: Analytical Methods for Maleic Anhydride
| Technique | Purpose | Key Observations | References |
| FTIR Spectroscopy | Functional group identification | Strong C=O stretching bands for the anhydride at ~1780 and ~1850 cm⁻¹. C=C stretching around 1640 cm⁻¹. | [9] |
| ¹H NMR Spectroscopy | Structural elucidation | A single peak for the two equivalent vinylic protons, typically around 7.0 ppm in CDCl₃. | [10] |
| ¹³C NMR Spectroscopy | Carbon framework analysis | Signals for the carbonyl carbons and the sp² hybridized carbons of the double bond. | [11] |
| Gas Chromatography (GC) | Purity assessment and separation of reaction mixtures | Requires a suitable solvent like acetone. Can be used to quantify impurities. | [12] |
Safety and Handling
Maleic anhydride is a corrosive substance that can cause severe skin burns and eye damage.[9] It is also a respiratory and skin sensitizer.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety goggles, and a lab coat when handling maleic anhydride. Work in a well-ventilated fume hood.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alkali metals, and amines.[14] It reacts exothermically with water.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.[14]
-
Spills: In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.[13]
This guide provides a foundational understanding of maleic anhydride for researchers. For more specific applications and advanced protocols, consulting peer-reviewed literature is recommended. Always refer to the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.
References
- 1. US2129166A - Purification of maleic anhydride - Google Patents [patents.google.com]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. spglobal.com [spglobal.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cdn.intratec.us [cdn.intratec.us]
- 7. NL8803093A - PROCESS FOR THE EXTRACTION AND ESTERIFICATION OF MALINIC ACID ANHYDRIDE. - Google Patents [patents.google.com]
- 8. nexanteca.com [nexanteca.com]
- 9. researchgate.net [researchgate.net]
- 10. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 11. quora.com [quora.com]
- 12. Maleic anhydride gc method is a widely used technique for its analysis - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 13. US3513136A - Polymerization of maleic anhydride - Google Patents [patents.google.com]
- 14. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
